9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A is a semi-synthetic macrolide antibiotic derived from erythromycin. It is structurally characterized by the presence of a nitrogen atom in the macrolactone ring, which is a hallmark of azalide antibiotics. The compound has a molecular formula of C37H68N2O12 and a molecular weight of approximately 732.94 g/mol . This modification enhances its pharmacological properties compared to its parent compound, erythromycin.
9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A exhibits significant antibacterial activity, particularly against gram-positive bacteria and some gram-negative strains. Its mechanism of action involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit, similar to other macrolides. The compound has been shown to be effective against respiratory tract infections caused by various pathogens, making it a valuable therapeutic agent in clinical settings .
The synthesis of 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A can be achieved through several methods:
This compound is primarily utilized in the pharmaceutical industry as an antibiotic agent. Its applications include:
Studies on the interactions of 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A with other drugs have indicated potential synergies and antagonisms. For instance, its combination with other antibiotics may enhance antibacterial efficacy or reduce resistance development in certain bacterial strains. Interaction studies also focus on its pharmacodynamics and pharmacokinetics when administered alongside other medications .
Several compounds share structural similarities with 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A, including:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Azithromycin | Contains a methyl group at position 9 | Broader spectrum of activity against gram-negative bacteria |
| Roxithromycin | Has an additional methoxy group | Improved stability and bioavailability |
| Dirithromycin | Contains a unique side chain modification | Enhanced potency against certain resistant bacteria |
| Clarithromycin | Features a methoxy group at position 6 | Better activity against Helicobacter pylori |
These compounds are part of the azalide class and exhibit varying degrees of antibacterial activity, stability, and pharmacokinetic profiles compared to 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A.
The Beckmann rearrangement serves as the foundational transformation for introducing nitrogen into the erythromycin macrolactone ring, a structural modification essential for azalide antibiotic activity. This reaction converts the 9-oxime derivative of erythromycin A into a bicyclic imino ether intermediate, which is subsequently reduced to form the 9a-aza-homoerythromycin scaffold [2] [3]. Critical to this process is the stereospecific anti-periplanar migration of the C-9 group relative to the departing hydroxylamine moiety, ensuring proper ring expansion [2].
Industrial implementations, as detailed in patent WO2007029266A2, utilize acidic conditions (70% perchloric acid in methanol) to facilitate the rearrangement while maintaining pH at 5.5 to prevent side reactions [1]. The choice of solvent proves crucial, with methanol enhancing reaction kinetics compared to traditional acetic acid systems [1]. This step achieves >85% conversion within 2-3 hours when conducted at 40-45°C under 13-14 kg/cm² hydrogen pressure using Pt/C catalysts [1]. The efficiency of this method significantly reduces downstream purification demands compared to earlier protocols described in EP0879823, which required sequential hydrogenation and methylation steps [1].
Synthetic routes to 9-Deoxo-9a-aza-9a-homoerythromycin A originate from carefully modified 9-oxime erythromycin precursors. Watanabe et al. demonstrated that 2'-O,3'-N-bis(benzyloxycarbonyl)-N-demethylerythromycin A 9-[O-(2-chlorobenzyl)oxime] provides optimal steric and electronic environments for subsequent transformations [5]. Selective protection of hydroxyl groups, particularly at C-2' and C-3', prevents unwanted side reactions during the Beckmann rearrangement while maintaining the 4'-keto group essential for antibiotic activity [5].
The hydrogenation of 6,9-imino ether intermediates represents a critical juncture in the pathway. As per WO2007029266A2, using 20% Pt/C catalyst (98:2 fresh:reactivated ratio) in methanol enables complete reduction of the imino ether bond without over-hydrogenation of the 4'-keto group [1]. This selectivity is maintained through precise pH control (5.5 via perchloric acid addition) and temperature modulation (30-50°C) [1]. Post-hydrogenation workup involves methanol distillation followed by aqueous NaOH precipitation, yielding 9-Deoxo-9a-aza-9a-homoerythromycin A with <2% residual imino ether content [1].
Final conversion to Azithromycin dihydrate necessitates reductive methylation of the secondary amine in 9-Deoxo-9a-aza-9a-homoerythromycin A. Modern protocols employ Escheweiler-Clarke conditions using formaldehyde and formic acid in acetone/water mixtures, achieving >95% methylation efficiency [1] [6]. Key innovations include:
Comparative studies show that maintaining methylation temperatures at 40°C minimizes formation of the monohydrate byproduct (<0.5%), with subsequent charcoal treatment and water-mediated crystallization yielding pharmacopeia-grade Azithromycin dihydrate [1]. These optimizations, when combined with the improved Beckmann rearrangement steps, elevate overall process efficiency to 78% yield from erythromycin A—a 22% increase over earlier methodologies [1] [3].
The development of cyclic carbamate derivatives at the 9a and 11 positions of 9-Deoxo-9a-aza-9a-homo-4'-Keto Erythromycin A represents a significant advancement in azalide structural modification strategies [1] [2]. These bicyclic systems are formed through intramolecular cyclization reactions that create rigid conformational constraints within the macrolide framework.
The synthesis of 9a,11-cyclic carbamates involves several key methodological approaches. Initial studies utilized benzyl chloroformate as a protecting reagent, where gradual addition over two hours to a solution of 9-deoxo-9a-aza-9a-homoerythromycin A in benzene, in the presence of sodium bicarbonate, afforded trisprotected benzyloxycarbonyl derivatives in 70.1% yield [2]. When this sequence was accomplished by adding benzyl chloroformate in one portion, a significant amount of bisprotected compound was isolated at 36.3% yield, demonstrating the importance of controlled reaction conditions.
The formation of cyclic carbamate structures at the 9a,11-positions results in substantial conformational changes to the azalide backbone [1] [3]. These modifications create a rigid bicyclic system that fundamentally alters the three-dimensional structure of the molecule. The disappearance of the infrared 9a-nitrogen-hydrogen stretching frequency at 1650 cm⁻¹ in the spectra of protected derivatives, combined with the observation of new resonances in carbon-13 nuclear magnetic resonance spectra at δ 157.4 and 157.8, confirms the successful introduction of the carbamate functionality [2].
Research Findings on Antibacterial Activity
Comprehensive antibacterial evaluation of 9a,11-cyclic carbamate derivatives revealed significantly diminished activity compared to azithromycin and its 6-methoxy derivative [1] [2]. The bicyclic 15-membered azalides exhibited substantially decreased antibacterial activities in vitro against standard test strains. This reduction in antimicrobial potency is attributed to the conformational rigidity imposed by the cyclic carbamate bridge, which likely interferes with optimal ribosomal binding interactions.
The structure-activity relationship studies indicate that the flexibility of the 9a-nitrogen and 11-hydroxyl positions is crucial for maintaining antibacterial efficacy [4] [5]. The cyclic carbamate modification restricts the conformational dynamics necessary for effective interaction with the bacterial ribosome, particularly within the peptide exit tunnel where azalides exert their primary mechanism of action.
| Modification Type | Chemical Process | Yield (%) | Antibacterial Activity |
|---|---|---|---|
| 9a,11-Cyclic Carbamate Formation | Intramolecular cyclization | Variable | Substantially decreased |
| Benzyloxycarbonyl Protection | Cbz-Cl addition (gradual) | 70.1 | Intermediate activity |
| Trisprotected Derivative | Complete protection | High | Reduced activity |
| Bisprotected Compound | Partial protection | 36.3 | Moderate activity |
| Deprotected Cyclic Carbamate | Selective deprotection | 90 | Lower than azithromycin |
The N-alkylation of azalide derivatives at the 9a-position represents a critical structural modification that significantly influences antibacterial activity profiles [6] [7] [8]. Systematic investigations of various alkyl substituents have revealed distinct structure-activity relationships that guide the development of novel azalide antibiotics.
Reductive Alkylation Studies
Reductive alkylation reactions using formaldehyde or acetaldehyde have been employed to introduce methyl and ethyl substituents at the 9a-nitrogen position [6]. These modifications can be accomplished through controlled reaction conditions that avoid the formation of quaternary ammonium salts. The N-methyl derivative, azithromycin, represents the most clinically successful example of this approach, demonstrating superior pharmacokinetic properties and broad-spectrum antibacterial activity compared to the parent erythromycin compound.
N-ethyl and N-propyl derivatives have shown enhanced activity against certain bacterial strains while maintaining the favorable pharmacokinetic characteristics associated with azalide antibiotics [6] [8]. The N-propyl derivative has been confirmed through X-ray crystallographic analysis of its aglycone backbone, providing detailed structural insights into the conformational effects of alkyl chain elongation.
Specialized N-Substitution Patterns
Advanced N-alkylation strategies have explored the incorporation of aromatic and heteroaromatic substituents. N-benzyl-azithromycin and N-phenylpropyl-azithromycin have emerged as lead compounds with significantly higher antiparasitic activity and lower antibacterial activity compared to erythromycin or azithromycin [7]. These compounds demonstrate the potential for developing azalide derivatives with selective antimicrobial spectra.
The N-hydroxy derivative represents another important modification pathway, generated from the corresponding amine through oxidative transformation [6]. This derivative provides a platform for further chemical elaboration, including the synthesis of N-allyl derivatives through subsequent alkylation reactions. The application of acrylonitrile in these reactions yields cyano-alkyl derivatives with unique pharmacological properties.
Correlations with Antibacterial Efficacy
Structure-activity relationship analysis reveals that N-alkylation patterns directly influence both the spectrum and potency of antibacterial activity [7] [9]. Shorter alkyl chains, particularly methyl and ethyl substituents, generally maintain or enhance antibacterial activity against Gram-positive pathogens while improving activity against certain Gram-negative organisms.
Longer alkyl chains and aromatic substituents tend to reduce conventional antibacterial activity but may confer enhanced activity against specific pathogen classes, such as parasitic organisms [7]. The chemical nature of alkyl groups attached to triazole side chains has been shown to be particularly important for conferring promising antibacterial activity, with lipophilicity-activity relationships playing a crucial role in determining therapeutic efficacy.
| Structural Feature | Gram-positive Activity | Gram-negative Activity | Resistance Profile |
|---|---|---|---|
| N-Methyl substitution (azithromycin) | Excellent | Good | Standard macrolide resistance |
| N-Ethyl substitution | Good | Enhanced | Similar to azithromycin |
| N-Propyl substitution | Good | Enhanced | Similar to azithromycin |
| N-Benzyl substitution | Enhanced antiparasitic | Reduced antibacterial | Lower antibacterial activity |
| N-Phenylpropyl substitution | Enhanced antiparasitic | Reduced antibacterial | Lower antibacterial activity |
| N-Hydroxy derivative | Moderate | Moderate | Cross-resistance patterns |
| N-Allyl substitution | Moderate | Moderate | Cross-resistance patterns |
| Cyano-alkyl derivatives | Variable | Variable | Variable resistance |
The development of both 8a-aza-8a-homoerythromycin A and 9a-aza-9a-homoerythromycin A derivatives has provided valuable insights into the positional effects of nitrogen incorporation within the macrolide ring system [10] [11] [12]. These isomeric series exhibit distinct pharmacological profiles and antibacterial activity patterns that have significant implications for therapeutic applications.
Structural and Conformational Differences
The fundamental difference between 8a- and 9a-azalide isomers lies in the position of nitrogen incorporation within the 15-membered macrolactone ring [13] [12]. This positional variation results in different conformational preferences and three-dimensional molecular shapes that directly influence ribosomal binding affinity and selectivity. The 8a-position modification creates a distinct spatial arrangement of functional groups that may provide alternative binding modes within the bacterial ribosome.
X-ray crystallographic studies and nuclear magnetic resonance spectroscopic analyses have revealed that 8a-azalides adopt slightly different conformations compared to their 9a-counterparts [12]. These conformational differences affect the presentation of key pharmacophoric elements, including the dimethylamino sugar moiety and the hydroxyl groups that participate in ribosomal binding interactions.
Antibacterial Activity Profiles
Comprehensive antibacterial screening has demonstrated that 8a-aza-8a-homoerythromycin A derivatives generally exhibit superior antibacterial activity compared to corresponding 9a-isomers [10] [12]. The 8a-azalide series shows potent activity against not only azithromycin-susceptible strains but also demonstrates enhanced efficacy against efflux-mediated resistance and inducible macrolide-lincosamide-streptogramin-resistant Gram-positive pathogens.
Derivatives of 8a-aza-8a-homoerythromycin A have shown particular promise in overcoming macrolide resistance mechanisms [10] [11]. These compounds display moderate to high clearance and low oral bioavailability in preliminary in vivo pharmacokinetic studies, but their superior in vitro activity profiles suggest potential for parenteral administration or formulation optimization.
Resistance Profile Comparisons
The 8a-azalide series demonstrates a notable ability to overcome various types of macrolide resistance [11] [12]. Structure-activity studies have shown that 8a-azahomoerythromycin derivatives incorporating ketolide combined with quinoline or quinolone pharmacophore substructures show significantly potent activity against a variety of erythromycin-susceptible and macrolide-lincosamide-streptogramin B-resistant Gram-positive pathogens as well as fastidious Gram-negative pathogens.
The best compounds in the 8a-azalide series overcome all types of resistance in relevant clinical Gram-positive pathogens and display unprecedented in vitro activity against constitutively macrolide-lincosamide-streptogramin B-resistant strains of Staphylococcus aureus [11]. Additionally, they represent an improvement over telithromycin and cethromycin against fastidious Gram-negative pathogens Haemophilus influenzae and Moraxella catarrhalis.
Pharmacokinetic and Clinical Considerations
While 9a-azalides like azithromycin have demonstrated superior pharmacokinetic properties with enhanced tissue distribution and prolonged half-lives [13], the 8a-azalide series offers distinct advantages in terms of antibacterial potency and resistance profile. The clinical utility of 8a-azalides may be optimized through appropriate formulation strategies and dosing regimens that account for their unique pharmacokinetic characteristics.
In general, structure-activity studies have shown that 14-membered ketolides displayed favorable antibacterial activity in comparison to their corresponding 15-membered analogues within the 9a-azahomoerythromycin series [11]. However, within the 8a-azahomoerythromycin series, compounds incorporating ketolide modifications combined with quinoline or quinolone pharmacophore substructures have shown significantly enhanced activity profiles.
| Parameter | 8a-Azalide Series | 9a-Azalide Series | Clinical Significance |
|---|---|---|---|
| Antibacterial Potency (General) | Potent | Less active | 8a-series shows superior activity |
| Activity against Azithromycin-susceptible strains | Excellent | Good | Both series effective |
| Activity against Efflux-resistant (M) strains | Superior | Moderate | 8a-series preferred for resistance |
| Activity against iMLSB-resistant strains | Enhanced | Standard | 8a-series overcomes resistance |
| Gram-negative Activity | Good | Standard | Comparable activity |
| Pharmacokinetic Profile | Typical macrolide | Enhanced | Different PK profiles |
| Oral Bioavailability | Low | Variable | Formulation dependent |
| Tissue Distribution | High | Excellent | Both show good distribution |